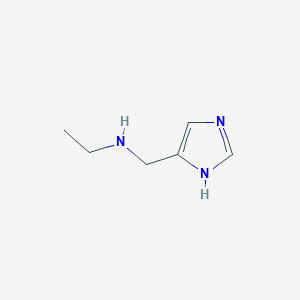

Ethyl-(3H-imidazol-4-ylmethyl)-amine

Description

Ethyl-(3H-imidazol-4-ylmethyl)-amine is an organic compound featuring an imidazole ring substituted with an ethyl-aminomethyl group at the 4-position. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, which confers unique electronic and hydrogen-bonding properties. This compound is structurally related to histamine derivatives, where the ethyl group replaces the methyl substituent in the aminomethyl side chain. Its synthesis typically involves alkylation or reductive amination strategies, as inferred from analogous compounds in the evidence .

Properties

CAS No. |

680590-99-2 |

|---|---|

Molecular Formula |

C6H11N3 |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

N-(1H-imidazol-5-ylmethyl)ethanamine |

InChI |

InChI=1S/C6H11N3/c1-2-7-3-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3,(H,8,9) |

InChI Key |

XNLRNDUNAWNDTC-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CN=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(3H-imidazol-4-ylmethyl)-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable imidazole precursor under controlled conditions. The reaction may involve the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl-(3H-imidazol-4-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethylaminomethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole derivatives .

Scientific Research Applications

Ethyl-(3H-imidazol-4-ylmethyl)-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme catalysis and as a ligand in metal complexes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.

Mechanism of Action

The mechanism of action of Ethyl-(3H-imidazol-4-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The ethylaminomethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Ethyl-(3H-imidazol-4-ylmethyl)-amine vs. (3-Chloro-4-methoxy-phenyl)-ethyl-(1H-imidazol-4-ylmethyl)-amine

- Structural Differences : The latter introduces a chloromethoxyphenyl group on the amine nitrogen, enhancing steric bulk and electronic effects.

- Impact : The aromatic substituent may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors, but could reduce solubility compared to the simpler ethyl group in the target compound .

This compound vs. Bis-(3H-imidazol-4-ylmethyl)-amine

- Structural Differences : The bis-imidazole derivative contains two imidazolylmethyl groups attached to the amine.

Functional Group Modifications in Analogous Scaffolds

Comparison with 4-(1-Ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine

- Structural Differences: The thiadiazole ring replaces the aminomethyl side chain, introducing sulfur-based electronics.

- Impact : Thiadiazole derivatives often exhibit enhanced metabolic stability and improved pharmacokinetic profiles, though this may come at the cost of reduced hydrogen-bonding capacity .

Comparison with N-Benzoyl-N-(3-methyl-3H-imidazol-4-ylmethyl)amine

- Impact : Such modifications are common in inhibitors targeting ATP-binding pockets (e.g., tyrosine kinases), where the benzoyl group mimics adenine interactions .

Farnesyltransferase (FTase) Inhibition

- This compound analogues with benzophenone substituents (e.g., N-Benzoyl derivatives) show Ki values of ~45–49 nM for FTase inhibition. The ethyl group alone may lack sufficient hydrophobicity for optimal binding, necessitating aromatic extensions .

- Comparison: Bis-imidazole derivatives (e.g., [2-Butoxy-5-(quinoline-sulfonyl)-phenyl]-bis-(3H-imidazol-4-ylmethyl)-amine) demonstrate dual-target inhibition, affecting both FTase and receptor tyrosine kinases .

BEC1 Channel Modulation

- Imidazole derivatives with fluorophenyl groups (e.g., N-(4-fluorophenyl)-N'-(1H-imidazol-4-ylmethyl)-triazine-triamine) exhibit BEC1 inhibitory activity, measured via 86Rb+ ion release assays. This compound’s simpler structure may lack the polyaromatic groups required for high-affinity channel blockade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.